An In-Depth Technical Guide to Trilaurin: Chemical Structure, Properties, and Applications
An In-Depth Technical Guide to Trilaurin: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaurin, a triglyceride of significant interest in various scientific disciplines, is a key component of several natural oils and possesses a unique combination of physical and chemical properties that make it a valuable compound in the food, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of trilaurin, focusing on its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its emerging role in drug delivery systems.
Chemical Structure and Identification
Trilaurin is a saturated triglyceride formed from the esterification of one molecule of glycerol (B35011) with three molecules of lauric acid (dodecanoic acid).[1] Its chemical structure consists of a glycerol backbone with three lauroyl chains attached.
IUPAC Name: 2,3-di(dodecanoyloxy)propyl dodecanoate[2] Molecular Formula: C₃₉H₇₄O₆[2] CAS Number: 538-24-9[2]
Synonyms: Glyceryl trilaurate, Tridodecanoin, Lauric acid triglyceride, Glyceryl tridodecanoate[2][3][4]
Physicochemical Properties
Trilaurin is a white, waxy solid at room temperature.[5] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Weight | 639.0 g/mol | [6] |
| Melting Point | 45-47 °C | [7] |
| Boiling Point | 591.55 °C (estimated) | [8][9] |
| Density | 0.900 g/mL | [7] |
| Solubility | Insoluble in water.[5][10] Soluble in ethanol, diethyl ether, acetone (B3395972), and benzene.[7][11] | [5][7][10][11] |
| Appearance | White to light yellow powder or crystal | [12] |
Natural Sources and Extraction
Trilaurin is naturally abundant in certain vegetable fats, most notably coconut oil and palm kernel oil.[10] The extraction of trilaurin from these sources typically involves a multi-step process of oil extraction followed by purification.
Experimental Protocol: Solvent Extraction of Oil from Coconut
This protocol outlines a general method for extracting the oil rich in trilaurin from coconut. Further purification steps are necessary to isolate pure trilaurin.
Materials:
-
Dried and grated coconut meat (copra)
-
n-Hexane (solvent)[13]
-
Soxhlet extraction apparatus[14]
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a desired amount of dried, grated coconut meat and place it into a thimble for the Soxhlet extractor.
-
Add n-hexane to the round-bottom flask of the Soxhlet apparatus.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for several hours. The solvent will cyclically wash over the coconut meat, extracting the oil.[14]
-
After the extraction is complete, the n-hexane containing the dissolved oil is collected in the round-bottom flask.
-
The solvent is then removed using a rotary evaporator to yield the crude coconut oil.
Synthesis and Purification
Trilaurin can be synthesized in the laboratory through the esterification of glycerol with lauric acid. This method allows for the production of high-purity trilaurin for research and pharmaceutical applications.
Experimental Protocol: Synthesis of Trilaurin by Esterification
Materials:
-
Lauric acid (0.06 mol)
-
Glycerol (0.01 mol)
-
Sulfuric acid (catalyst)[5]
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Three-neck round-bottom flask, condenser, thermometer
Procedure:
-
Combine 0.06 mol of lauric acid and 0.01 mol of glycerol in a three-neck round-bottom flask equipped with a condenser and a thermometer.[5]
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to 110 °C with stirring for approximately 3.5 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sulfuric acid by slowly adding a 10% NaHCO₃ solution until the pH is neutral.
-
The crude trilaurin can then be separated from the aqueous layer.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds like trilaurin. The choice of solvent is critical for successful purification.[10][11] Acetone is a suitable solvent for the recrystallization of trilaurin.[8]
Materials:
-
Crude trilaurin
-
Acetone
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude trilaurin in a minimal amount of hot acetone in an Erlenmeyer flask.[11]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[15]
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure trilaurin should form.
-
To maximize the yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the purified trilaurin crystals by vacuum filtration using a Buchner funnel.[11]
-
Wash the crystals with a small amount of cold acetone to remove any remaining impurities.
-
Dry the crystals to obtain pure trilaurin.
Analytical Characterization
A variety of analytical techniques are employed to confirm the identity and purity of trilaurin.
Gas Chromatography-Flame Ionization Detector (GC-FID)
GC-FID is a sensitive method for the analysis of trilaurin, particularly in complex mixtures like modified coconut oil.[12][16]
Illustrative GC-FID Parameters:
-
Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness)[17]
-
Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C and hold.[17]
-
Injector Temperature: 250 °C[18]
-
Detector Temperature (FID): 280 °C[18]
-
Injection Volume: 0.2 µL[18]
-
Split Ratio: 25:1[18]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (90 MHz, CDCl₃): δ 0.88 (t, 9H, CH₃), 1.26 (s, 48H, -(CH₂)₈-), 1.62 (m, 6H, -OCO-CH₂-CH ₂-), 2.31 (t, 6H, -O-CO-CH ₂-), 4.15 (dd, 2H, glycerol CH₂), 4.28 (dd, 2H, glycerol CH₂), 5.25 (m, 1H, glycerol CH).[2]
-
¹³C NMR (25.16 MHz, CDCl₃): δ 14.11 (CH₃), 22.73, 24.94, 29.18, 29.38, 29.53, 29.68, 31.97, 34.10, 34.25 (CH₂), 62.15 (glycerol CH₂), 68.98 (glycerol CH), 172.83, 173.23 (C=O).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of trilaurin exhibits characteristic absorption bands corresponding to its functional groups.[9]
-
~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the methylene (B1212753) and methyl groups.
-
~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
-
~1160 cm⁻¹: C-O stretching vibration of the ester linkage.
Applications in Drug Development
Trilaurin's biocompatibility and lipid nature make it an excellent excipient in pharmaceutical formulations, particularly for drug delivery systems.[6] It is widely used in the preparation of solid lipid nanoparticles (SLNs), which can encapsulate and protect drugs, enhance their solubility, and control their release.[19]
Experimental Protocol: Preparation of Trilaurin-Based Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization technique.
Materials:
-
Trilaurin
-
A suitable surfactant (e.g., Polysorbate 80)
-
A lipophilic model drug
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Melt the trilaurin at a temperature above its melting point (e.g., 70 °C).
-
Dissolve the lipophilic model drug in the molten trilaurin.
-
In a separate vessel, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse oil-in-water emulsion.[4]
-
Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can then be characterized for particle size, zeta potential, and drug encapsulation efficiency.
Biological Activity and Signaling Pathways
While direct studies on the specific signaling pathways modulated by trilaurin are limited, it is understood that upon administration, trilaurin can be hydrolyzed by lipases to release glycerol and lauric acid.[20] The biological effects of trilaurin are therefore largely attributed to the actions of lauric acid.
Lauric acid has been shown to possess antimicrobial properties and can modulate cellular signaling pathways.[6][21] For instance, studies have indicated that lauric acid can alter the expression of cancer-associated microRNAs in human cancer cell lines, suggesting a role in regulating key cellular processes such as cell growth, apoptosis, and DNA damage response.[22] The pathways affected include those mediated by p53, as well as pathways involved in cell cycle phase transition and apoptotic signaling.[6][22]
It is important to note that while trilaurin serves as a delivery vehicle for lauric acid, the direct interaction of the intact triglyceride with cellular signaling cascades is an area that requires further investigation. The metabolic conversion to lauric acid appears to be a prerequisite for many of its observed biological activities.
Conclusion
Trilaurin is a versatile triglyceride with well-defined chemical and physical properties. Its natural abundance and biocompatibility have led to its widespread use in various industries. For researchers and drug development professionals, trilaurin offers significant potential as an excipient and a key component in advanced drug delivery systems like solid lipid nanoparticles. Understanding its synthesis, purification, and analytical characterization is crucial for its effective utilization. While the direct biological effects of trilaurin are still being elucidated, its role as a precursor to the bioactive lauric acid highlights its importance in biomedical research. Further studies are warranted to fully explore the direct interactions of trilaurin with cellular components and its potential therapeutic applications.
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